molecular formula C9H9BrN2O2 B14807360 6-Bromo-4-cyclopropoxynicotinamide

6-Bromo-4-cyclopropoxynicotinamide

Cat. No.: B14807360
M. Wt: 257.08 g/mol
InChI Key: YWVCTYHQPDWPNW-UHFFFAOYSA-N
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Description

6-Bromo-4-cyclopropoxynicotinamide is an organic compound that belongs to the class of nicotinamides It features a bromine atom at the 6th position and a cyclopropoxy group at the 4th position of the nicotinamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-cyclopropoxynicotinamide typically involves a multi-step process. One common method starts with the bromination of 4-cyclopropoxynicotinamide using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The bromination selectively occurs at the 6th position of the nicotinamide ring due to the electron-donating effect of the cyclopropoxy group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-cyclopropoxynicotinamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The nicotinamide ring can be oxidized or reduced using appropriate reagents.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products

    Substitution Products: Depending on the nucleophile, products like 6-azido-4-cyclopropoxynicotinamide or 6-thiocyanato-4-cyclopropoxynicotinamide.

    Oxidation Products: Oxidized derivatives of the nicotinamide ring.

    Reduction Products: Reduced forms of the nicotinamide ring.

    Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.

Scientific Research Applications

6-Bromo-4-cyclopropoxynicotinamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 6-Bromo-4-cyclopropoxynicotinamide depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The bromine atom and the cyclopropoxy group can influence the compound’s binding affinity and specificity. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-Cyclopropoxynicotinamide: Lacks the bromine atom at the 6th position.

    6-Bromo-4-methoxynicotinamide: Has a methoxy group instead of a cyclopropoxy group at the 4th position.

    6-Bromo-4-ethoxynicotinamide: Has an ethoxy group instead of a cyclopropoxy group at the 4th position.

Uniqueness

6-Bromo-4-cyclopropoxynicotinamide is unique due to the presence of both the bromine atom and the cyclopropoxy group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile building block in synthetic chemistry and as a lead compound in drug discovery.

Properties

Molecular Formula

C9H9BrN2O2

Molecular Weight

257.08 g/mol

IUPAC Name

6-bromo-4-cyclopropyloxypyridine-3-carboxamide

InChI

InChI=1S/C9H9BrN2O2/c10-8-3-7(14-5-1-2-5)6(4-12-8)9(11)13/h3-5H,1-2H2,(H2,11,13)

InChI Key

YWVCTYHQPDWPNW-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=NC=C2C(=O)N)Br

Origin of Product

United States

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